S-Pentyl-L-cysteine

Description

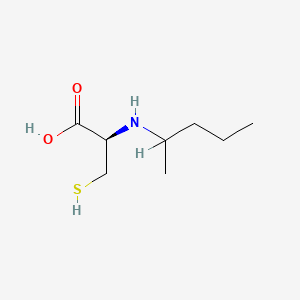

S-Pentyl-L-cysteine is a sulfur-containing amino acid derivative characterized by a pentyl (-C₅H₁₁) group attached to the cysteine sulfur atom. It is implicated in metabolic pathways involving γ-glutamyl transferase and cysteine conjugate β-lyase, with studies highlighting its role in renal toxicity and protective mechanisms against xenobiotic-induced kidney injury . Its metabolism involves ω-oxidation, a pathway observed in rat hepatic and renal systems, leading to the formation of sulfoxides and mercapturic acids .

Properties

CAS No. |

4080-25-5 |

|---|---|

Molecular Formula |

C8H17NO2S |

Molecular Weight |

191.29 g/mol |

IUPAC Name |

(2R)-2-(pentan-2-ylamino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C8H17NO2S/c1-3-4-6(2)9-7(5-12)8(10)11/h6-7,9,12H,3-5H2,1-2H3,(H,10,11)/t6?,7-/m0/s1 |

InChI Key |

VOXCTVGTIOFPHW-MLWJPKLSSA-N |

SMILES |

CCCC(C)NC(CS)C(=O)O |

Isomeric SMILES |

CCCC(C)N[C@@H](CS)C(=O)O |

Canonical SMILES |

CCCC(C)NC(CS)C(=O)O |

Synonyms |

S-pentyl-L-cysteine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Cysteine Conjugates

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between S-pentyl-L-cysteine and related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | CAS Number |

|---|---|---|---|---|

| This compound | C₈H₁₇NO₂S | 203.29 | Pentyl (-C₅H₁₁) thioether | Not specified |

| S-Methyl-L-cysteine | C₄H₉NO₂S | 135.18 | Methyl (-CH₃) thioether | Not specified |

| S-Ethyl-L-cysteine | C₅H₁₁NO₂S | 149.21 | Ethyl (-C₂H₅) thioether | Not specified |

| S-Phenyl-L-cysteine | C₉H₁₁NO₂S | 197.25 | Phenyl (-C₆H₅) thioether | 34317-61-8 |

| S-Allyl-L-cysteine sulfoxide (Alliin) | C₆H₁₁NO₃S | 177.22 | Allyl (-CH₂CHCH₂) sulfoxide | 17795-26-5 |

| S-(2,2-Dichlorovinyl)-L-cysteine | C₅H₇Cl₂NO₂S | 228.09 | Dichlorovinyl (-Cl₂CHCH₂) thioether | 3326-09-8 |

Key Observations :

Metabolic Pathways and Enzymatic Processing

This compound

- Undergoes ω-oxidation in hepatic microsomes, producing sulfoxides and mercapturic acids .

- Implicated in renal protection: Inhibits cysteine conjugate β-lyase-mediated bioactivation of nephrotoxicants like S-1,2-dichlorovinyl-L-cysteine .

S-Ethyl-L-Cysteine

- 35% of the administered dose is excreted as ethyl mercapturic acid sulfoxide in rats, indicating efficient sulfoxidation .

S-Phenyl-L-Cysteine

- Synthesized via chemoenzymatic methods using tryptophan synthase, achieving high enantiomeric purity (>99% ee) .

- Lower synthetic yields (37%) in copper-mediated reactions compared to enzymatic approaches .

S-(2,2-Dichlorovinyl)-L-Cysteine

- A potent nephrotoxicant: Metabolized by renal β-lyase to reactive thiols, causing acute tubular necrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.